5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine is a compound that belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, making it a valuable molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives .
Scientific Research Applications
5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations and as a hydrogen-bonding catalyst.
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol: Utilized as an organocatalyst in various bond-forming reactions.
Uniqueness: 5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine stands out due to its specific thiazole structure combined with the trifluoromethyl groups, which confer unique chemical and biological properties, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C11H6F6N2S |
---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H6F6N2S/c12-10(13,14)6-1-5(8-4-19-9(18)20-8)2-7(3-6)11(15,16)17/h1-4H,(H2,18,19) |
InChI Key |
VBAAFBNWTUEIPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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